molecular formula C19H19N3O3 B2785267 3-(2-(4-Ethylphenoxy)acetylhydrazidyl)-1-methyl-2-oxoindoline CAS No. 474684-56-5

3-(2-(4-Ethylphenoxy)acetylhydrazidyl)-1-methyl-2-oxoindoline

Cat. No.: B2785267
CAS No.: 474684-56-5
M. Wt: 337.379
InChI Key: SUDHQFZZOAEMPG-UZYVYHOESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-(4-Ethylphenoxy)acetylhydrazidyl)-1-methyl-2-oxoindoline is a synthetic organic compound with the molecular formula C18H17N3O3 It is characterized by the presence of an indoline core, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring The compound also contains an ethylphenoxy group, an acetylhydrazidyl moiety, and a methyl group attached to the indoline nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(4-Ethylphenoxy)acetylhydrazidyl)-1-methyl-2-oxoindoline typically involves multiple steps. One common synthetic route starts with the preparation of 4-ethylphenol, which is then reacted with chloroacetic acid to form 4-ethylphenoxyacetic acid. This intermediate is then converted to its corresponding hydrazide by reacting with hydrazine hydrate. The final step involves the cyclization of the hydrazide with isatin (1H-indole-2,3-dione) under acidic conditions to yield the target compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2-(4-Ethylphenoxy)acetylhydrazidyl)-1-methyl-2-oxoindoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxoindoline moiety to an indoline.

    Substitution: The ethylphenoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) and specific solvents like dichloromethane (CH2Cl2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce indoline derivatives.

Scientific Research Applications

3-(2-(4-Ethylphenoxy)acetylhydrazidyl)-1-methyl-2-oxoindoline has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2-(4-Ethylphenoxy)acetylhydrazidyl)-1-methyl-2-oxoindoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-(4-Methylphenoxy)acetylhydrazidyl)-1-methyl-2-oxoindoline
  • 3-(2-(4-Chlorophenoxy)acetylhydrazidyl)-1-methyl-2-oxoindoline
  • 3-(2-(4-Fluorophenoxy)acetylhydrazidyl)-1-methyl-2-oxoindoline

Uniqueness

3-(2-(4-Ethylphenoxy)acetylhydrazidyl)-1-methyl-2-oxoindoline is unique due to the presence of the ethyl group on the phenoxy moiety, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets compared to similar compounds.

Properties

IUPAC Name

2-(4-ethylphenoxy)-N-(2-hydroxy-1-methylindol-3-yl)iminoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3/c1-3-13-8-10-14(11-9-13)25-12-17(23)20-21-18-15-6-4-5-7-16(15)22(2)19(18)24/h4-11,24H,3,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBIAZJOAJCTWTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCC(=O)N=NC2=C(N(C3=CC=CC=C32)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.